N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide
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Overview
Description
N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group, a fluorine atom, and a methylsulfanyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The compound may also interact with other enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
N-(cyanomethyl)-4-fluoro-3-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:
N-(cyanomethyl)benzamide: Lacks the fluorine and methylsulfanyl groups, which may result in different chemical and biological properties.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains an oxadiazole ring, which can impart different reactivity and biological activity.
N-[(1H-tetrazol-5-yl)methyl]benzamide:
The presence of the fluorine and methylsulfanyl groups in this compound makes it unique and can enhance its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(cyanomethyl)-4-fluoro-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-15-9-6-7(2-3-8(9)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBUERARFTWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)NCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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